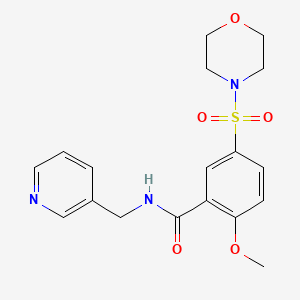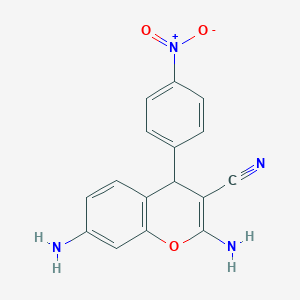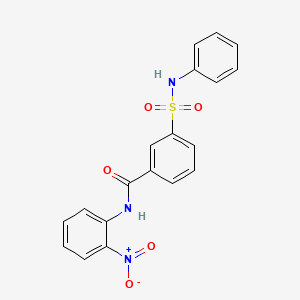
2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide, also known as MNSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MNSB is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. As such, MNSB has been studied extensively for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Wirkmechanismus
2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide exerts its biological effects by inhibiting the activity of PTP1B. PTP1B is a phosphatase that dephosphorylates the insulin receptor and other key signaling proteins, leading to the downregulation of insulin signaling and glucose uptake. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake, leading to improved glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In studies conducted on obese mice, this compound treatment led to improved glucose tolerance, increased insulin sensitivity, and reduced body weight. In addition, this compound was found to improve lipid metabolism and reduce inflammation in these animals. These findings suggest that this compound has the potential to be a valuable therapeutic agent for the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide as a research tool is its potency and selectivity as a PTP1B inhibitor. This makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop more potent and selective PTP1B inhibitors with improved pharmacological properties. Another area of interest is the study of the effects of this compound on other signaling pathways and metabolic processes. By understanding the broader effects of this compound on cellular metabolism, it may be possible to identify new targets for the treatment of metabolic disorders.
Synthesemethoden
The synthesis of 2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide involves several steps, starting with the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine and sodium sulfite to yield the 4-morpholinylsulfonyl derivative. The final step involves the reaction of the sulfonamide with 3-pyridinemethanol in the presence of a base, such as sodium hydride, to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in biomedical research. One of the main areas of focus has been its role as a PTP1B inhibitor. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. This compound has been shown to be a potent and selective inhibitor of PTP1B, making it a promising candidate for the development of new therapeutic agents for metabolic disorders.
Eigenschaften
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-17-5-4-15(27(23,24)21-7-9-26-10-8-21)11-16(17)18(22)20-13-14-3-2-6-19-12-14/h2-6,11-12H,7-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAZATCOHRPGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-propyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5023552.png)
![N-(4-ethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5023553.png)
![4-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]butanohydrazide](/img/structure/B5023562.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5023568.png)
![1-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5023571.png)
![8-(4-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B5023579.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5023588.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5023596.png)
![3-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]-1H-indazole trifluoroacetate](/img/structure/B5023597.png)

